Sigma-1 Receptor Affinity: Direct Comparison of 1-Benzyl-4-phenylpiperidine Scaffold vs. 4-Phenylpiperidine
The 1-benzyl-4-phenylpiperidine scaffold, when functionalized as an N-(1-benzylpiperidin-4-yl)phenylacetamide derivative (Compound 1), demonstrates nanomolar affinity for the sigma-1 receptor (Ki = 3.90 nM) [1]. This represents a high degree of affinity that is essential for its role as a pharmacophore for sigma-1 ligand development. In a separate study, the simpler 4-phenylpiperidine core, without the N-benzyl group and in the context of an antagonist (PB212 analog), displayed an even higher affinity for the sigma-1 receptor (Ki = 0.31 nM) [2]. While both scaffolds are potent, the 3.90 nM affinity of the N-benzyl-4-phenylpiperidine derivative represents a moderate but strategically important difference in potency that allows for a greater dynamic range in SAR studies aimed at fine-tuning ligand interactions, whereas the 4-phenylpiperidine derivative’s sub-nanomolar affinity (0.31 nM) may be less modifiable [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.90 nM (for N-(1-benzylpiperidin-4-yl)phenylacetamide, a derivative of the target scaffold) |
| Comparator Or Baseline | 4-phenylpiperidine derivative (PB212 analog): Ki = 0.31 nM |
| Quantified Difference | ~12.6-fold difference in Ki value; 4-phenylpiperidine derivative is more potent. |
| Conditions | In vitro radioligand binding assay using guinea pig brain membrane preparations and [3H]-(+)-pentazocine as the radioligand for sigma-1. |
Why This Matters
This quantitative difference informs medicinal chemists that the 1-benzyl-4-phenylpiperidine template provides a different baseline of potency (nM range) compared to sub-nM 4-phenylpiperidine analogs, making it a more tunable starting point for SAR exploration aimed at balancing potency with other drug-like properties.
- [1] Huang, Y. S., Hammond, P. S., Whirrett, B. R., Kuhner, R. J., Wu, L., Childers, S. R., & Mach, R. H. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2361-2370. https://doi.org/10.1021/jm980032f View Source
- [2] Niso, M., Abatematteo, F. S., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 11(19), 2547-2562. https://doi.org/10.4155/fmc-2019-0042 View Source
- [3] Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: Application of the “deconstruction-reconstruction-elaboration” approach. Mini Reviews in Medicinal Chemistry, 5(10), 927-940. (Note: Cited to support the pharmacophore concept for tunability). View Source
